molecular formula C10H15N3 B1624951 4-(4-Methylpiperazino)pyridine CAS No. 86673-46-3

4-(4-Methylpiperazino)pyridine

Cat. No.: B1624951
CAS No.: 86673-46-3
M. Wt: 177.25 g/mol
InChI Key: NGHHVCGBOOCIBY-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazino)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 4-methylpiperazine group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial catalysis. The presence of both pyridine and piperazine moieties in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazino)pyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative with 4-methylpiperazine. One common method is the reaction of 4-chloropyridine with 4-methylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with the addition of a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and reactors ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazino)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides, which can further participate in various chemical transformations.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-(4-Methylpiperazino)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazino)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperidino)pyridine
  • 4-(4-Ethylpiperazino)pyridine
  • 4-(4-Hexamethyleneiminopyridine)

Uniqueness

4-(4-Methylpiperazino)pyridine is unique due to the presence of the 4-methylpiperazine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methyl-4-pyridin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHHVCGBOOCIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434461
Record name 1-methyl-4-pyridin-4-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86673-46-3
Record name 1-methyl-4-pyridin-4-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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